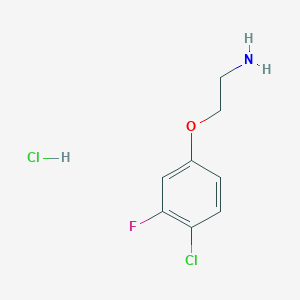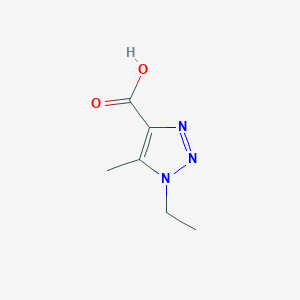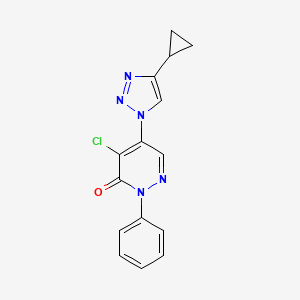
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 226.08 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-chloro-3-fluorophenoxy)ethan-1-amine hydrochloride . The InChI code is 1S/C8H9ClFNO.ClH/c9-7-2-1-6 (5-8 (7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Highly Flexible Chelating Ligands for Group 13 Metals
Researchers have developed new potentially hexadentate (N3O3) amine phenol ligands, showcasing a versatile approach in designing and synthesizing ligand complexes of aluminum, gallium, and indium. These compounds demonstrate significant potential in metal coordination chemistry, contributing to the understanding of metal-ligand interactions and their applications in various scientific fields (Liu et al., 1993).
Electrophilic Amination of Fluorophenols
The study on the electrophilic amination of fluorophenols, including 4-fluorophenol, with diazenes in the presence of ZrCl4, highlights a novel method for the removal of the fluorine atom and the introduction of the chlorine atom. This research opens new pathways for the synthesis of chloro-amino-substituted phenols, contributing to the field of organic synthesis and functional group transformations (Bombek et al., 2004).
Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases
Explorations into the intramolecular hydrogen bonding and tautomerism in Schiff bases reveal insights into the structural dynamics of N-(2-pyridil)-salicylidene and related compounds. These studies contribute to the broader understanding of tautomeric equilibria in polar and non-polar solvents, offering implications for the design of functional molecular systems (Nazır et al., 2000).
Experimental and Theoretical Investigations of Corrosion Inhibitors
Research on amine derivative compounds as corrosion inhibitors for mild steel in HCl medium combines experimental techniques with theoretical analyses to understand their protective mechanisms. This interdisciplinary approach enhances the development of effective corrosion protection strategies, highlighting the importance of chemical modifications and surface interactions (Boughoues et al., 2020).
Synthesis and Properties of Fluoro-Polyimides
The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides demonstrates the creation of materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These findings are pivotal for the development of new materials with enhanced performance characteristics for a variety of applications (Xie et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQCVJQDIXKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)




![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-[2-({[(4-chlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2864486.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2864489.png)

